![molecular formula C13H14N+ B14457212 1-[(4-Methylphenyl)methyl]pyridin-1-ium CAS No. 71897-24-0](/img/structure/B14457212.png)
1-[(4-Methylphenyl)methyl]pyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methylphenyl)methyl]pyridin-1-ium is a pyridinium salt, a class of compounds known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. This compound features a pyridinium core substituted with a 4-methylphenylmethyl group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methylphenyl)methyl]pyridin-1-ium typically involves the alkylation of pyridine with 4-methylbenzyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like acetonitrile or ethanol to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methylphenyl)methyl]pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridinium N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the pyridinium salt to the corresponding pyridine derivative.
Substitution: Nucleophilic substitution reactions are common, where the pyridinium salt reacts with nucleophiles like amines or thiols to form substituted pyridinium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Pyridinium N-oxides.
Reduction: Pyridine derivatives.
Substitution: Substituted pyridinium compounds.
Scientific Research Applications
1-[(4-Methylphenyl)methyl]pyridin-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium ylides and other reactive intermediates.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, including ionic liquids and polymers with unique properties.
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenyl)methyl]pyridin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-Methyl-4-phenylpyridin-1-ium: Known for its neurotoxic effects and used in research on Parkinson’s disease.
2-(4-Methylphenyl)-1-phenylimidazo[1,2-a]pyridin-1-ium bromide: Investigated for its antimicrobial and anticancer properties.
Uniqueness: 1-[(4-Methylphenyl)methyl]pyridin-1-ium stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity
Properties
CAS No. |
71897-24-0 |
|---|---|
Molecular Formula |
C13H14N+ |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
1-[(4-methylphenyl)methyl]pyridin-1-ium |
InChI |
InChI=1S/C13H14N/c1-12-5-7-13(8-6-12)11-14-9-3-2-4-10-14/h2-10H,11H2,1H3/q+1 |
InChI Key |
UXQFFWJWNQOKJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C[N+]2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,9-dicyclohexyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B14457139.png)


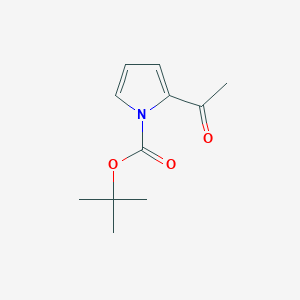
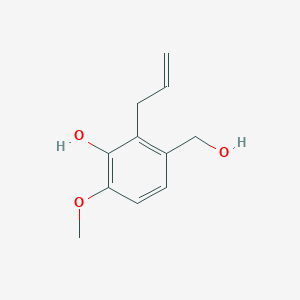
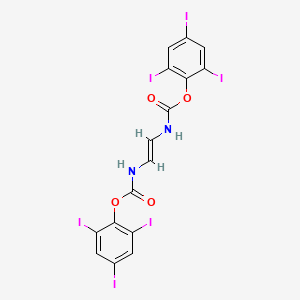
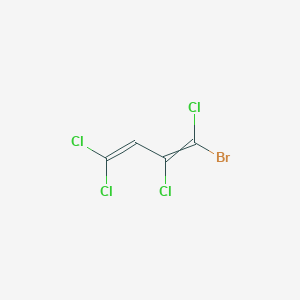

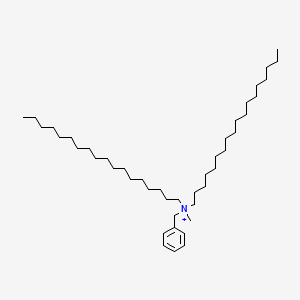
![4-Chloro-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine](/img/structure/B14457236.png)
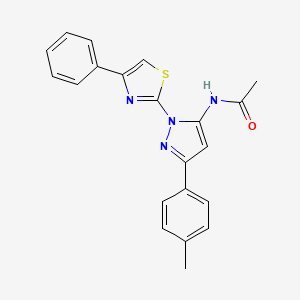

![6-Iodotricyclo[3.1.1.03,6]heptane](/img/structure/B14457247.png)

